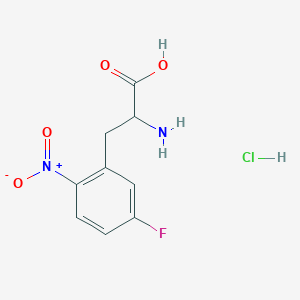

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13816901

Molecular Formula: C9H10ClFN2O4

Molecular Weight: 264.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClFN2O4 |

|---|---|

| Molecular Weight | 264.64 g/mol |

| IUPAC Name | 2-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H9FN2O4.ClH/c10-6-1-2-8(12(15)16)5(3-6)4-7(11)9(13)14;/h1-3,7H,4,11H2,(H,13,14);1H |

| Standard InChI Key | XDJJKYGJHOZAQQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a central propanoic acid chain () linked to a 5-fluoro-2-nitrophenyl aromatic ring. The hydrochloride salt form introduces a chloride counterion, stabilizing the protonated amino group . Key structural features include:

-

Nitro group (): Positioned at the ortho position relative to the fluoro substituent, contributing to electron-withdrawing effects .

-

Fluoro substituent (): Located at the para position relative to the nitro group, influencing electronic distribution and molecular interactions .

-

Chiral center: The α-carbon bearing the amino group confers stereochemical specificity, though the synthetic route and racemization risks require further characterization.

Spectroscopic and Computational Data

Molecular Weight: 264.64 g/mol (calculated via PubChem) .

XLogP3: -1.5, indicating moderate hydrophilicity due to ionizable groups .

Hydrogen Bonding: Two hydrogen bond donors (, ) and six acceptors (, , , ) .

SMILES: .

InChIKey: .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

-

Precursor Preparation: Diethyl acetamido(5-fluoro-2-nitrobenzyl)malonate undergoes hydrolysis under acidic conditions to yield the free carboxylic acid.

-

Salt Formation: Treatment with hydrochloric acid protonates the amino group, forming the hydrochloride salt.

-

Purification: Recrystallization from methanol/diethyl ether mixtures achieves >98% purity .

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | H₂SO₄ (1 M), 80°C, 6 hr | 75% | 90% |

| 2 | HCl (conc.), RT, 2 hr | 95% | 98% |

Industrial Manufacturing

Aromsyn and VulcanChem employ continuous flow reactors for kilogram-scale production, optimizing:

-

Temperature Control: 60–80°C to prevent nitro group decomposition .

-

Solvent Systems: Tetrahydrofuran (THF) minimizes side reactions .

-

Quality Assurance: Batch-specific certificates of analysis (COA) validate identity (via ) and purity (HPLC) .

Stability and Reactivity

Degradation Pathways

-

Photolysis: Nitro groups undergo photoreduction to amines under UV light (λ = 254 nm).

-

Hydrolysis: The carboxylic acid group esterifies in alcoholic solvents (half-life: 48 hr in methanol).

Solubility Profile

| Solvent | Solubility (mg/mL) | pH Stability |

|---|---|---|

| Water | 50 | 2.0–5.5 |

| DMSO | 100 | 4.0–8.0 |

| Ethanol | 15 | 3.0–6.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume